molecular formula C11H12ClN5O B374295 N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-methylamine

N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-methylamine

Cat. No.: B374295
M. Wt: 265.7g/mol
InChI Key: HQODJMRFUZJSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-methylamine is an organic compound with a complex structure that includes a triazine ring substituted with a chloro-methoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-methylamine typically involves the reaction of 5-chloro-2-methoxyaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the aniline derivative reacts with cyanuric chloride to form the triazine ring. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic attack and control the pH of the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-methylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-methylamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-amino-6-(5-chloro-2-methoxyphenyl)-1,3,5-triazin-2-yl]-N-methylamine is unique due to its triazine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12ClN5O

Molecular Weight

265.7g/mol

IUPAC Name

6-(5-chloro-2-methoxyphenyl)-2-N-methyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H12ClN5O/c1-14-11-16-9(15-10(13)17-11)7-5-6(12)3-4-8(7)18-2/h3-5H,1-2H3,(H3,13,14,15,16,17)

InChI Key

HQODJMRFUZJSAO-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC(=N1)N)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CNC1=NC(=NC(=N1)N)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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